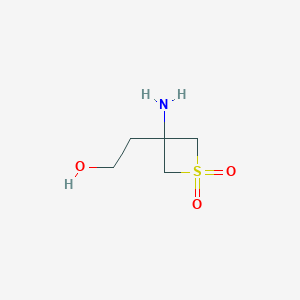

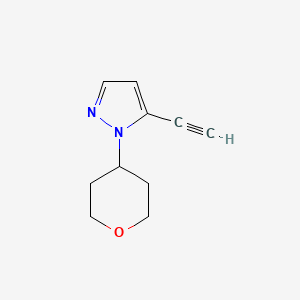

![molecular formula C17H16N4O2S B2938486 2-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole CAS No. 2194906-85-7](/img/structure/B2938486.png)

2-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including an azetidine ring and a 1,2,3-triazole ring. The presence of these rings suggests that this compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine and 1,2,3-triazole rings would likely play a significant role in its overall structure .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it is stored or used. Azetidine derivatives can undergo a variety of reactions, including alkylation and cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, stability, and reactivity would be important considerations .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

- A study by Genin et al. (2000) explored nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibiotics, focusing on expanding the spectrum of activity to include Gram-negative organisms. They found compounds with good activity against Haemophilus influenzae and Moraxella catarrhalis, highlighting the role of substituents on azole moieties in influencing antibacterial activity in vitro and in vivo Genin et al., 2000.

- Saundane and Walmik (2013) synthesized azetidinone and thiazolidinone moieties linked to an indole nucleus, which displayed excellent antimicrobial, antimycobacterial, and cytotoxic activities, indicating their potential as novel treatments Saundane & Walmik, 2013.

Anticancer and Selective Estrogen Receptor Degrader

- The development of AZD9833, an optimized series of tricyclic indazoles acting as selective estrogen receptor degraders (SERD) and antagonists for treating ER+ breast cancer, demonstrates the critical role of structural manipulation in achieving desired biological activity. This compound showed potent in vivo activity in mouse xenograft models, highlighting its clinical potential Scott et al., 2020.

Antitubercular Agents

- Novel azetidinone derivatives comprising 1, 2, 4-triazole were designed and synthesized for anti-tubercular activity. Preliminary in silico designing and molecular docking identified potential drug candidates among azetidinone analogues, with some showing good anti-tubercular activity against Mycobacterium tuberculosis H37RV strain Thomas et al., 2014.

Broad Biological Activities of Triazole Compounds

- Zhou and Wang (2012) reviewed the vast array of biological activities displayed by triazole compounds, including antifungal, antibacterial, antiviral, anti-inflammatory, and more. This comprehensive analysis underscores the triazole ring's versatility and potential in medicinal drug development Zhou & Wang, 2012.

Wirkmechanismus

Target of Action

Similarly, 1,2,3-triazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Mode of Action

The mode of action would depend on the specific biological target. Generally, azetidine and 1,2,3-triazole rings can form hydrogen bonds and other interactions with biological targets, influencing their function .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs containing azetidine or 1,2,3-triazole rings work by modulating enzyme activity or protein-protein interactions .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) would depend on various factors, including the compound’s chemical properties and the patient’s physiology. Generally, azetidine and 1,2,3-triazole rings can enhance a drug’s metabolic stability .

Result of Action

The molecular and cellular effects would depend on the specific biological target and mode of action. Many drugs containing azetidine or 1,2,3-triazole rings have therapeutic effects due to their ability to modulate biological targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence a drug’s action, efficacy, and stability. For example, the stability of the azetidine and 1,2,3-triazole rings could be affected by pH .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[1-(3-phenylphenyl)sulfonylazetidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c22-24(23,20-12-16(13-20)21-18-9-10-19-21)17-8-4-7-15(11-17)14-5-2-1-3-6-14/h1-11,16H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUBRVRYHLYMNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC=C3)N4N=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol](/img/structure/B2938406.png)

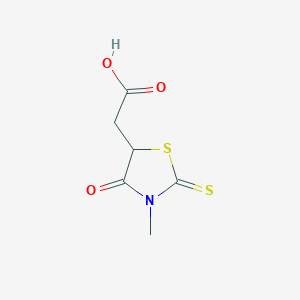

![methyl 4,5-dimethyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2938407.png)

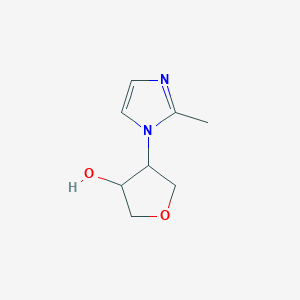

![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B2938411.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-nitrobenzoate](/img/structure/B2938414.png)

![(4-Chlorophenyl){3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2938418.png)

![9-benzyl-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(4-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2938422.png)